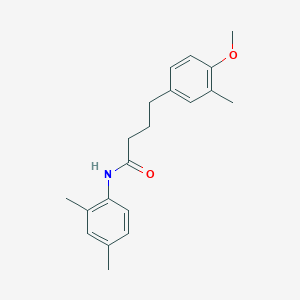![molecular formula C16H17N3O3 B5706708 N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMNQ is a synthetic compound that was first synthesized in the 1960s and has been extensively studied in recent years due to its ability to generate reactive oxygen species (ROS) and its potential use as a redox cycling agent. DMNQ has been widely used in biochemical and physiological studies to investigate oxidative stress, cell signaling pathways, and the role of ROS in various diseases.
Applications De Recherche Scientifique
DMNQ has been used in various scientific research applications, including the study of oxidative stress, mitochondrial dysfunction, and cell signaling pathways. DMNQ has also been used as a redox cycling agent in electron transport chain studies and as a tool to investigate the role of N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide in various cellular processes.
Mécanisme D'action
DMNQ generates N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide through redox cycling, which involves the transfer of electrons between DMNQ and other redox-active molecules, resulting in the production of superoxide anion and hydrogen peroxide. DMNQ has been shown to induce oxidative stress and mitochondrial dysfunction in cells, leading to cell death.
Biochemical and physiological effects:
DMNQ has been shown to induce oxidative stress and mitochondrial dysfunction in cells, leading to cell death. DMNQ has also been shown to activate cell signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway. In addition, DMNQ has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMNQ is a useful tool for investigating oxidative stress and cell signaling pathways in vitro and in vivo. However, DMNQ has some limitations, including its potential toxicity and the need for careful handling due to its ability to generate N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide. DMNQ should be used with caution in experiments involving live animals or human subjects.
Orientations Futures
There are many potential future directions for research involving DMNQ. One area of interest is the development of DMNQ-based therapies for cancer and other diseases. DMNQ has also been shown to have potential as a redox cycling agent in the development of new drugs for the treatment of mitochondrial diseases. Additionally, further research is needed to fully understand the mechanisms underlying DMNQ-induced oxidative stress and mitochondrial dysfunction, as well as its potential use as a tool for investigating the role of N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide in various cellular processes.
Méthodes De Synthèse
DMNQ can be synthesized through the reaction of 3-methyl-4-nitrobenzoic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-10-12(4-9-15(11)19(21)22)16(20)17-13-5-7-14(8-6-13)18(2)3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLPKWAZWAYKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)

![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
